molecular formula C15H13Cl2NO B14002852 2,3-dichloro-N,3-diphenyl-propanamide CAS No. 74305-72-9

2,3-dichloro-N,3-diphenyl-propanamide

Cat. No.: B14002852
CAS No.: 74305-72-9
M. Wt: 294.2 g/mol
InChI Key: AYWPPYCERLDJTK-UHFFFAOYSA-N
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Description

2,3-dichloro-N,3-diphenyl-propanamide is an organic compound with the molecular formula C15H13Cl2NO It is characterized by the presence of two chlorine atoms and two phenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N,3-diphenyl-propanamide typically involves the reaction of 2,3-dichloropropionyl chloride with aniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,3-dichloropropionyl chloride+anilineThis compound+HCl\text{2,3-dichloropropionyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 2,3-dichloropropionyl chloride+aniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N,3-diphenyl-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dichloro-N,3-diphenyl-propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N,3-diphenyl-propanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-diphenylquinoxaline: Similar in structure but with a quinoxaline ring.

    2,3-dichloro-5,6-dicyano-1,4-benzoquinone: Contains similar chlorine atoms but with a benzoquinone structure.

    Diphenylcyclopropenone: Contains phenyl groups but with a cyclopropenone ring.

Uniqueness

2,3-dichloro-N,3-diphenyl-propanamide is unique due to its specific combination of chlorine atoms and phenyl groups attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

74305-72-9

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,3-dichloro-N,3-diphenylpropanamide

InChI

InChI=1S/C15H13Cl2NO/c16-13(11-7-3-1-4-8-11)14(17)15(19)18-12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)

InChI Key

AYWPPYCERLDJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)NC2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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